![molecular formula C10H16F3NO4 B3029480 (2S,5S)-ethyl 5-methylpyrrolidine-2-carboxylate 2,2,2-trifluoroacetate CAS No. 676560-85-3](/img/structure/B3029480.png)
(2S,5S)-ethyl 5-methylpyrrolidine-2-carboxylate 2,2,2-trifluoroacetate
Overview
Description
(2S,5S)-ethyl 5-methylpyrrolidine-2-carboxylate 2,2,2-trifluoroacetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a chiral molecule that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of (2S,5S)-ethyl 5-methylpyrrolidine-2-carboxylate 2,2,2-trifluoroacetate is not fully understood. However, it has been reported to act as an inhibitor of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, (2S,5S)-ethyl 5-methylpyrrolidine-2-carboxylate 2,2,2-trifluoroacetate can increase the levels of acetylcholine in the brain, which may lead to improved cognitive function.
Biochemical and Physiological Effects:
(2S,5S)-ethyl 5-methylpyrrolidine-2-carboxylate 2,2,2-trifluoroacetate has been reported to exhibit anticonvulsant and anti-inflammatory activities. It has also been studied as a potential inhibitor of acetylcholinesterase, which is a target for the treatment of Alzheimer's disease. In addition, it has been used as a building block for the synthesis of chiral ligands and catalysts. Its physiological effects and biochemical mechanisms are still being studied.
Advantages and Limitations for Lab Experiments
(2S,5S)-ethyl 5-methylpyrrolidine-2-carboxylate 2,2,2-trifluoroacetate has several advantages for lab experiments. It is a chiral molecule that can be easily synthesized using different methods. It has potential applications in various fields such as medicinal chemistry, material science, and catalysis. However, there are also some limitations to its use in lab experiments. Its mechanism of action and physiological effects are not fully understood, and more research is needed to elucidate these aspects. In addition, its potential toxicity and side effects need to be carefully evaluated.
Future Directions
There are several future directions for the research on (2S,5S)-ethyl 5-methylpyrrolidine-2-carboxylate 2,2,2-trifluoroacetate. One direction is to further investigate its mechanism of action and physiological effects. This could lead to the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease. Another direction is to explore its potential applications in material science and catalysis. This could lead to the development of new chiral ligands and catalysts with improved efficiency and selectivity. Finally, more research is needed to evaluate its toxicity and potential side effects, which could help to ensure its safe use in various applications.
Scientific Research Applications
(2S,5S)-ethyl 5-methylpyrrolidine-2-carboxylate 2,2,2-trifluoroacetate has potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, it has been reported to exhibit anticonvulsant and anti-inflammatory activities. It has also been studied as a potential inhibitor of acetylcholinesterase, which is a target for the treatment of Alzheimer's disease. In material science, it has been used as a building block for the synthesis of chiral ligands and catalysts. In catalysis, it has been used as a chiral auxiliary for the enantioselective synthesis of various compounds.
properties
IUPAC Name |
ethyl (2S,5S)-5-methylpyrrolidine-2-carboxylate;2,2,2-trifluoroacetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.C2HF3O2/c1-3-11-8(10)7-5-4-6(2)9-7;3-2(4,5)1(6)7/h6-7,9H,3-5H2,1-2H3;(H,6,7)/t6-,7-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRSADQPWYCXDG-LEUCUCNGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(N1)C.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@@H](N1)C.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,5S)-ethyl 5-methylpyrrolidine-2-carboxylate 2,2,2-trifluoroacetate | |
CAS RN |
676560-85-3 | |
Record name | L-Proline, 5-methyl-, ethyl ester, (5S)-, 2,2,2-trifluoroacetate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=676560-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.